molecular formula C22H21N5O3 B14963637 N-(4-ethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

N-(4-ethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B14963637
M. Wt: 403.4 g/mol
InChI Key: XQXLYHBKGRMOFM-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an ethoxyphenyl group, a triazolopyrimidine core, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core. The final step involves the acylation of the triazolopyrimidine intermediate with acetic anhydride to form the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product .

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar structural features and biological activities but differ in their specific chemical properties and mechanisms of action. The unique combination of functional groups in N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE contributes to its distinct chemical behavior and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C22H21N5O3/c1-3-30-18-11-9-17(10-12-18)24-21(28)14-26-22(29)27-15(2)23-19(13-20(27)25-26)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,24,28)

InChI Key

XQXLYHBKGRMOFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C

Origin of Product

United States

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